molecular formula C17H21NO2S B2557277 2,4,5-trimethyl-N-(1-phenylethyl)benzenesulfonamide CAS No. 1018190-83-4

2,4,5-trimethyl-N-(1-phenylethyl)benzenesulfonamide

Cat. No. B2557277
CAS RN: 1018190-83-4
M. Wt: 303.42
InChI Key: SYQVMHDWPSBPAF-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-(1-phenylethyl)benzenesulfonamide, commonly known as TMB-PS, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. TMB-PS is a sulfonamide derivative that has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of TMB-PS is not fully understood. However, it has been suggested that TMB-PS exerts its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and leukotrienes, which are known to play a role in the inflammatory process. TMB-PS has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
TMB-PS has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of proinflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in animal models of inflammation. TMB-PS has also been found to decrease the levels of oxidative stress markers in animal models of inflammation. Additionally, TMB-PS has been found to decrease the levels of glucose and cholesterol in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using TMB-PS in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new anticancer drugs. Additionally, TMB-PS has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases. However, one of the limitations of using TMB-PS in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of TMB-PS. One direction is the development of new drugs for the treatment of inflammatory diseases and cancer. Another direction is the study of the potential toxicity of TMB-PS in vivo. Additionally, further studies are needed to fully understand the mechanism of action of TMB-PS and its biochemical and physiological effects.

Synthesis Methods

TMB-PS can be synthesized through various methods, including the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with N-(1-phenylethyl)amine. Another method involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with N-(1-phenylethyl)hydroxylamine, followed by the reduction of the resulting N-hydroxy derivative. The synthesis of TMB-PS has also been achieved through the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with N-(1-phenylethyl)thiourea.

Scientific Research Applications

TMB-PS has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases. TMB-PS has also been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new anticancer drugs. Additionally, TMB-PS has been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

2,4,5-trimethyl-N-(1-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-12-10-14(3)17(11-13(12)2)21(19,20)18-15(4)16-8-6-5-7-9-16/h5-11,15,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQVMHDWPSBPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC(C)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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